
Einecs 223-323-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 223-323-0, also known as triphenylphosphine sulfide, is a chemical compound with the molecular formula C18H15PS and a molecular weight of 294.357 g/mol . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylphosphine sulfide can be synthesized through the reaction of triphenylphosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
P(C6H5)3+S→P(C6H5)3S
This reaction is usually carried out in a solvent such as benzene or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of triphenylphosphine sulfide involves large-scale reactors where triphenylphosphine and sulfur are combined under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Triphenylphosphine sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced back to triphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom under appropriate conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Triphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which triphenylphosphine sulfide exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with transition metals and activation of substrates for further reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with an oxygen atom instead of sulfur.
Triphenylphosphine: The parent compound without the sulfur atom.
Triphenylarsine: Similar structure with arsenic instead of phosphorus.
Uniqueness
Triphenylphosphine sulfide is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific catalytic and synthetic applications where sulfur’s presence is advantageous .
Properties
CAS No. |
3826-86-6 |
|---|---|
Molecular Formula |
C28H34FNaO9 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
sodium;4-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21+,25-,26-,27-,28+;/m0./s1 |
InChI Key |
IRDIRROACGRIPU-ZXCVRMADSA-M |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+] |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


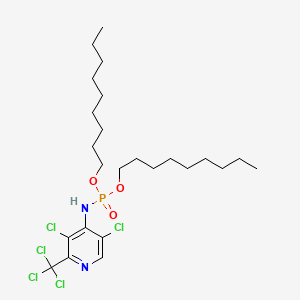
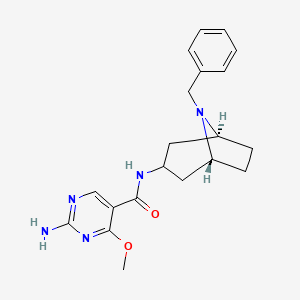
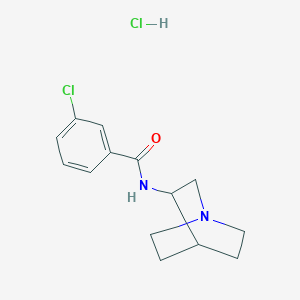
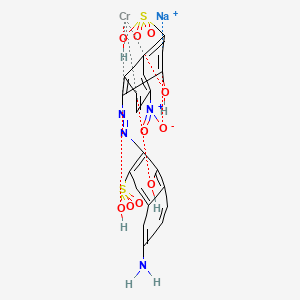
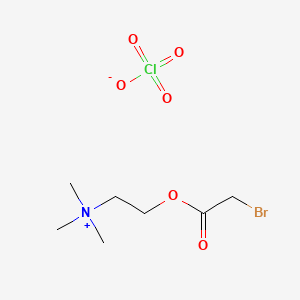

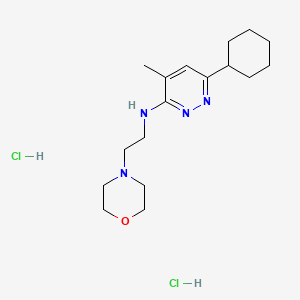
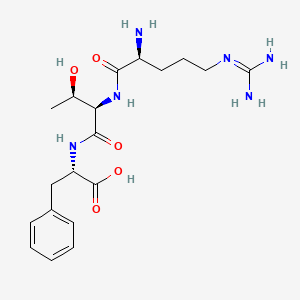

![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
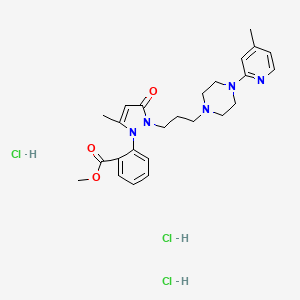


![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
